
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide, also known as 'FMAQ', is a chemical compound that belongs to the class of quinoline derivatives. This compound has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
FMAQ has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, FMAQ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, FMAQ has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, FMAQ has been tested for its activity on various receptors, including GABA-A receptors, and has shown potential as an anxiolytic and anticonvulsant agent.
Mechanism of Action
The mechanism of action of FMAQ is not fully understood, but it is believed to act as a modulator of various receptors, including GABA-A receptors. FMAQ has been shown to enhance the activity of GABA-A receptors, which are known to be involved in the regulation of anxiety and seizures. FMAQ has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and Physiological Effects:
FMAQ has been shown to have various biochemical and physiological effects, including anxiolytic, anticonvulsant, and anti-inflammatory effects. FMAQ has also been shown to improve cognitive function and memory in animal models. Additionally, FMAQ has been shown to have a low toxicity profile, making it a potentially safe drug candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of FMAQ is its potential as a drug candidate for the treatment of various diseases. FMAQ has also been shown to have a low toxicity profile, making it a potentially safe drug candidate for further development. However, one of the limitations of FMAQ is its limited availability and high cost, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for the study of FMAQ. One potential direction is the further investigation of its activity on various receptors, including GABA-A receptors, and its potential as an anxiolytic and anticonvulsant agent. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for FMAQ may facilitate its widespread use in scientific research.
In conclusion, FMAQ is a promising chemical compound that has shown potential in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMAQ may lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of FMAQ involves the reaction of 4-fluoro-2-methylaniline with 8-chloroquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to form the final product, FMAQ. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-10-15(19)7-8-16(12)21-17(22)11-14-5-2-4-13-6-3-9-20-18(13)14/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNHZVAUMELTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
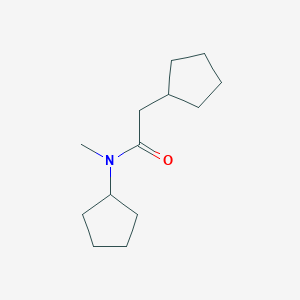
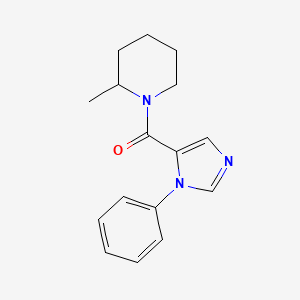
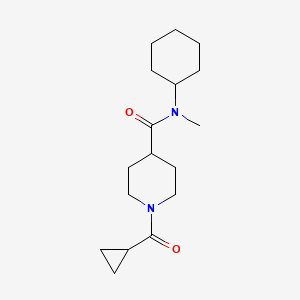
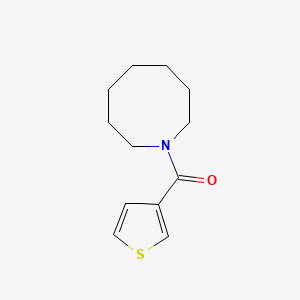

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
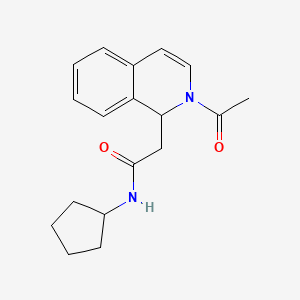
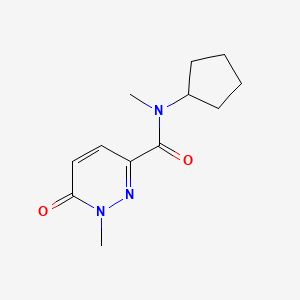
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
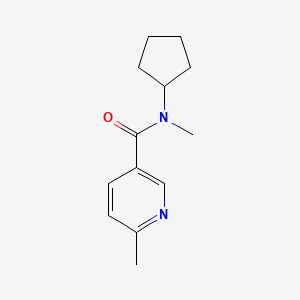
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)